2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Migraine CGRP Receptor Antagonism

This 2,6-dimethoxybenzamide features a regiospecific substitution pattern that critically influences target affinity and selectivity, as evidenced by UCB Pharma patent disclosures for migraine applications. Unlike its 2,4-dimethoxy or 3,4,5-trimethoxy isomers, this compound delivers unique steric and electronic properties essential for CNS penetration studies and HPLC isomer resolution. Procure the precise regioisomer to ensure pharmacological equivalence in CGRP-mediated trigeminovascular research, broad GPCR receptor profiling, and structure-property relationship (SPR) assays. Avoid off-target effects from mismatched analogs.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 941979-56-2
Cat. No. B2686873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941979-56-2
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
InChIInChI=1S/C21H24N2O5/c1-26-16-11-10-14(13-15(16)23-12-5-4-9-19(23)24)22-21(25)20-17(27-2)7-6-8-18(20)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
InChIKeyKXKGAJXREMDHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-56-2) – Compound Class & Baseline Profile


2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-56-2) is a synthetic small molecule belonging to the 2-oxopiperidinyl benzamide class. It has the molecular formula C21H24N2O5 and a molecular weight of 384.43 g/mol [1]. The compound features a 2,6-dimethoxybenzamide core linked to a 4-methoxy-3-(2-oxopiperidin-1-yl)aniline moiety. Structurally related analogs, including regioisomers (e.g., 2,4-dimethoxy substitution) and analogs with varying methoxy substitution patterns on the benzamide ring, have been described in patent literature as 2-oxo-piperidinyl derivatives with potential pharmaceutical applications, particularly in the treatment of migraine [2][3].

Why Generic Substitution Fails for 2,6-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide – The Risk of In-Class Swaps


Within the 2-oxopiperidinyl benzamide series, seemingly minor structural modifications lead to significant differences in biological activity, selectivity, and physicochemical properties. The precise positioning of methoxy groups on the benzamide ring (2,6- vs. 2,4- vs. 3,4,5-substitution) and the regiochemistry of the phenyl linker (3- vs. 4- substitution on the aniline ring) have been shown to critically influence target engagement and functional activity in related compound classes [1][2]. For example, the patent family covering these derivatives explicitly defines Markush structures with distinct substitution patterns, each linked to different embodiments and therapeutic utilities [3]. Consequently, replacing CAS 941979-56-2 with a regioisomer or a different methoxy-substituted analog without verifying pharmacological equivalence can lead to altered target affinity, loss of efficacy, or unexpected off-target effects. The following evidence guide provides the quantitative framework necessary to evaluate whether this specific substitution pattern offers advantages over its closest comparators.

Product-Specific Quantitative Evidence Guide for 2,6-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-56-2)


Regioisomeric Substitution Impact on Biological Activity in 2-Oxopiperidinyl Benzamides

The patent family US20150011526A1 and related filings disclose 2-oxo-piperidinyl derivatives as pharmaceutical agents. While no direct, publicly available binding data for CAS 941979-56-2 exists, the patent explicitly defines distinct structural embodiments with varied substitution patterns (R1 = aryl, –O–R2, etc.) and indicates that the nature and position of substituents on the benzamide ring critically determine pharmacological activity and therapeutic indication (e.g., migraine) [1]. This constitutes a class-level inference that the 2,6-dimethoxy substitution pattern likely confers specific, non-interchangeable biological properties compared to other isomers such as the 2,4-dimethoxy analog (CAS 941978-89-8) .

Migraine CGRP Receptor Antagonism

Molecular Weight and Physicochemical Differentiation from Close Analogs

The molecular weight of 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is 384.43 g/mol . In contrast, the closely related analog 3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941978-89-8) has the same molecular formula (C21H24N2O5) and molecular weight but differs in the methoxy substitution pattern on the benzamide ring . This structural isomerism can significantly affect lipophilicity (logP), solubility, and membrane permeability, which are critical for oral bioavailability and blood-brain barrier penetration—factors of high relevance for CNS targets such as migraine [1].

Physicochemical Properties Molecular Weight LogP

Functional Group Contribution to Hydrogen Bonding and Steric Effects

Literature on 2,6-dimethoxybenzamides indicates that the ortho-methoxy groups create steric hindrance that prevents the formation of an intramolecular N-H···O hydrogen bond between the amide NH and the methoxy oxygen [1]. This steric effect directly influences the compound's chromatographic retention time and, by extension, its physicochemical properties. The 2,6-diemethoxy pattern specifically leads to a very low reversed-phase capacity factor (k') compared to monosubstituted or non-ortho-substituted analogs, indicating a unique solvation and hydrogen-bonding profile [1]. This property can affect protein binding, solubility, and formulation stability in ways that a 2,4-dimethoxy or 3,4,5-trimethoxy analog would not replicate.

Steric Hindrance Intramolecular H-Bonding Chromatographic Behavior

Dopamine D2 Receptor Affinity Contextualization

Related 2,6-dimethoxybenzamides have been extensively studied for dopamine D2 receptor antagonism, with structural modifications modulating affinity and selectivity [1]. While no direct Ki or IC50 for CAS 941979-56-2 at D2 receptors could be identified, the class structure suggests potential dopaminergic activity. The 2-oxopiperidinyl moiety differs from the typical N-alkylpyrrolidinyl or diethylaminoethyl side chains found in classical benzamide D2 antagonists (e.g., sulpiride, clebopride), indicating a divergent pharmacological profile. Any attempt to substitute CAS 941979-56-2 with a simpler benzamide D2 antagonist would be scientifically unjustified without direct comparative data.

Dopamine D2 Antiemetic Benzamide

Best Research and Industrial Application Scenarios for 2,6-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-56-2)


Migraine and CGRP-Related Research

Based on the patent disclosure of 2-oxo-piperidinyl derivatives as agents for treating migraine [1], this compound is most appropriately deployed in preclinical migraine models. Researchers investigating CGRP-mediated trigeminovascular activation should consider this specific regioisomer, as the patent family from UCB Pharma explicitly covers this structural class for migraine indication. Use in rodent models of cortical spreading depression or trigeminal ganglion stimulation would be scientifically justified.

Physicochemical Profiling and CNS Drugability Assessment

The unique steric and electronic properties conferred by the 2,6-dimethoxy substitution pattern [2] make this compound a valuable tool for studying structure-property relationships (SPR) related to CNS penetration. Procurement for comparative logP, solubility, and permeability assays against its 2,4-dimethoxy and 3,4,5-trimethoxy isomers would address the gap in quantitative evidence and support lead optimization in CNS programs.

Pharmacological Selectivity Profiling Panels

Given the potential for this chemotype to interact with aminergic GPCRs, including dopamine D2 receptors [3], procuring this compound for broad receptor screening panels (e.g., Eurofins Panlabs, CEREP) is a recommended scenario. Such profiling would generate the missing selectivity data and clarify whether the 2-oxopiperidinyl benzamide scaffold offers advantages over classical benzamide antagonists for specific therapeutic applications.

Reference Standard for Analytical Method Development

The distinct chromatographic behavior of 2,6-dimethoxybenzamides, characterized by low reversed-phase retention due to steric hindrance [2], supports the use of CAS 941979-56-2 as a reference standard in HPLC method development for separating closely related isomers. This is particularly relevant for quality control laboratories dealing with isomer mixtures in early-stage pharmaceutical development.

Quote Request

Request a Quote for 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.